Lauroyl-L-carnitine chloride Lauroyl-L-carnitine chloride
Brand Name: Vulcanchem
CAS No.: 14919-37-0; 6919-91-1; 7023-03-2
VCID: VC4814947
InChI: InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
SMILES: CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C19H38ClNO4
Molecular Weight: 379.97

Lauroyl-L-carnitine chloride

CAS No.: 14919-37-0; 6919-91-1; 7023-03-2

Cat. No.: VC4814947

Molecular Formula: C19H38ClNO4

Molecular Weight: 379.97

* For research use only. Not for human or veterinary use.

Lauroyl-L-carnitine chloride - 14919-37-0; 6919-91-1; 7023-03-2

Specification

CAS No. 14919-37-0; 6919-91-1; 7023-03-2
Molecular Formula C19H38ClNO4
Molecular Weight 379.97
IUPAC Name [(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Standard InChI InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Standard InChI Key PDBBUDRTWRVCFN-UNTBIKODSA-N
SMILES CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Lauroyl-L-carnitine chloride consists of a quaternary ammonium structure where the lauroyl group (CH₃(CH₂)₁₀CO-) is esterified to the hydroxyl group of L-carnitine. The chloride counterion stabilizes the molecule’s ionic properties. Key structural features include:

  • Molecular formula: C₁₉H₃₈ClNO₄

  • Molecular weight: 380.0 g/mol

  • SMILES notation: OC(CC@HOC(CCCCCCCCCCC)=O)=O.[Cl-]

The stereospecific L-configuration at the carnitine moiety ensures biological activity, as D-isomers lack metabolic efficacy .

Physical Properties

Critical physicochemical parameters are summarized in Table 1.

Table 1: Physical and Solubility Properties of Lauroyl-L-Carnitine Chloride

PropertyValueSource
Melting point80–105°C (decomposition)
Solubility in DMSO50 mg/mL (131.59 mM)
Specific rotation (c=10, H₂O)-25.3° to -25.5°
pH (1% aqueous solution)2.5

The compound exhibits hygroscopic tendencies, necessitating storage at -20°C in anhydrous environments .

Synthetic Methodologies and Optimization

Industrial Synthesis Protocol

The patented large-scale synthesis (CN101774934B) involves two stages:

  • Acylation:

    • Reactants: L-carnitine, lauroyl chloride (1:1–1.5 molar ratio)

    • Solvent: Acetic acid (0.8–3× L-carnitine mass)

    • Conditions: 50–80°C for 5–8 hours under atmospheric pressure .

    • Product isolation: Acetone-induced crystallization at 0–5°C yields a crude product (98.1% yield) .

  • Recrystallization:

    • Solvent system: Ethanol or methanol with acetone (mass ratio 0.4–3:1.4–2.0:1)

    • Purity enhancement: Activated carbon decolorization followed by vacuum distillation (60°C, -0.08 MPa) achieves ≥99.5% purity .

The reaction mechanism follows nucleophilic acyl substitution:
C₇H₁₅O₃N+C₁₂H₂₃ClOC₁₉H₃₈ClNO₄\text{C₇H₁₅O₃N} + \text{C₁₂H₂₃ClO} \rightarrow \text{C₁₉H₃₈ClNO₄}

Yield and Scalability

Table 2 compares yields across experimental conditions.

Table 2: Synthesis Yield Optimization

Lauroyl Chloride (mol)Temperature (°C)Reaction Time (h)Total Yield (%)
1.075593.5
1.570894.2
2.070892.5

Key advantages of this method include solvent recyclability (acetate/acetone recovery) and catalyst-free purification .

Biomedical and Agricultural Applications

Diagnostic Biomarker

Elevated urinary lauroyl-L-carnitine levels correlate with primary carnitine deficiency, a recessive disorder impairing fatty acid oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays detect concentrations as low as 0.1 ng/mL in human urine .

Mitochondrial Fatty Acid Transport

In maize (Zea mays), exogenous lauroyl-L-carnitine enhances cold tolerance by 40% through:

  • Facilitating acyl-CoA transport into mitochondria

  • Increasing β-oxidation rates under 4°C stress .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The patent-prescribed HPLC conditions ensure quality control (Table 3).

Table 3: HPLC Parameters for Purity Assessment

ParameterSpecification
ColumnAPS-2 Hypersil (4.6×250 mm, 5 µm)
Mobile phase10 mM NaOH (pH 4.7)
Flow rate0.8 mL/min
Detection wavelength205 nm
Column temperature30°C

This method resolves lauroyl-L-carnitine from byproducts with ≥99% accuracy .

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